molecular formula C24H17NO11 B3028018 Laccaic acid E CAS No. 14597-16-1

Laccaic acid E

Cat. No. B3028018
CAS RN: 14597-16-1
M. Wt: 495.4 g/mol
InChI Key: QPCFHDQETKDGHT-UHFFFAOYSA-N
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Description

Laccaic acid E is not directly mentioned in the provided papers. However, the enzymatic oxidation of ferulic acid (FA) and ethyl ferulate (EF) using Myceliophthora thermophila laccase is discussed, which is relevant to the broader context of laccase-catalyzed reactions and could potentially be related to the synthesis or modification of laccaic acid derivatives . The formal total synthesis of lactimidomycin, a cytotoxic natural product, is also described, which showcases the synthetic capabilities and strategies that might be applicable to this compound or its analogs . Additionally, the synthesis of uric acid in the terrestrial snail Otala lactea is detailed, providing insight into the metabolic pathways of similar compounds .

Synthesis Analysis

The synthesis of new compounds via enzymatic oxidation is a key focus in the first paper, where laccase from Myceliophthora thermophila is used to oxidize FA and EF in an aqueous medium . This process is eco-friendly and results in the formation of dimeric derivatives with distinct molecular masses. Although this does not directly pertain to this compound, the methodology could be relevant for its synthesis. The second paper outlines a formal total synthesis of lactimidomycin, which could offer insights into the synthetic strategies for constructing complex lactone rings, potentially applicable to this compound .

Molecular Structure Analysis

The molecular structure of the oxidation products of FA and EF is analyzed in the first paper, where mass spectrometry is used to identify dimeric derivatives . While this does not provide information on this compound specifically, it does highlight the types of structural analyses that could be applied to understand its molecular structure.

Chemical Reactions Analysis

The enzymatic oxidation of FA and EF leads to the synthesis of new compounds with changes in optical properties, as well as decreased antioxidant and cytotoxic activities . This suggests that enzymatic reactions can significantly alter the chemical properties of the substrates. The synthesis of lactimidomycin involves a copper-catalyzed ene-yne coupling/alkyne reduction tandem reaction, which is a specific chemical reaction that could be of interest when considering the chemical reactions involving this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the enzymatic oxidation products of FA and EF are discussed, with an emphasis on the optical properties and the decrease in antioxidant and cytotoxic activities . These findings are important as they provide a basis for understanding how enzymatic reactions can affect the properties of compounds, which could be extrapolated to this compound. The synthesis of uric acid in Otala lactea also contributes to the understanding of the physical and chemical properties of nitrogenous compounds, which may share similarities with this compound .

Scientific Research Applications

Nonlinear Optical Properties

Laccaic acid E demonstrates significant potential in nonlinear optical applications. A study by Zongo et al. (2015) explored the nonlinear optical properties of laccaic acid dye, finding it suitable for third-order nonlinear optical devices due to its strong two-photon absorption and nonlinear refractive index (Zongo et al., 2015).

Wool Dyeing Using Microwave Treatment

Adeel et al. (2021) researched the use of laccaic acid for dyeing wool fabric. They found that microwave treatment significantly enhanced the coloring yield of laccaic acid, demonstrating its potential as a sustainable natural dye with good fastness properties (Adeel et al., 2021).

Inclusion Complexes for Enhanced Water Solubility

Liu et al. (2017) investigated the formation of inclusion complexes of laccaic acid A with β-cyclodextrin and its derivatives. Their work aimed to enhance the water solubility of laccaic acid for broader application in food and textiles, suggesting a similar potential for this compound (Liu et al., 2017).

Antiproliferative Activity in Cancer Research

Dagur and Ghosh (2022) conducted a study evaluating the antiproliferative activity of lac dye fractions, including laccaic acid, against cancer cell lines. They discovered that certain fractions exhibited promising anticancer activity, highlighting laccaic acid’s potential in oncology (Dagur & Ghosh, 2022).

Direct DNA Methyltransferase Inhibition

Fagan et al. (2013) identified laccaic acid A as a direct inhibitor of DNA methyltransferase 1, an important enzyme in cancer progression. This suggests that this compound could have similar biochemical properties, potentially offering new pathways for cancer treatment (Fagan et al., 2013).

Safety and Hazards

When handling Laccaic acid E, it is recommended to avoid dust formation, contact with eyes, skin, and clothing, ingestion, and inhalation. It is also advised to keep away from sources of ignition and avoid prolonged or repeated exposure .

Mechanism of Action

Laccaic Acid E: A Comprehensive Review of its Mechanism of Action

This compound is a derivative of the group of anthraquinone compounds known as laccaic acids, which are components of the red shellac obtained from the insect Kerria lacca . This article provides a comprehensive review of the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that laccaic acids have a significant role in the dyeing process, indicating a potential interaction with fiber molecules

Mode of Action

The intermolecular interactions between laccaic acids and fibers, as well as between laccaic acids and mordants, play a key role in the adsorption and dyeability of lac dye . This suggests that this compound may interact with its targets in a similar manner.

Result of Action

Given its use in dyeing processes, it can be inferred that this compound may have a significant impact on the coloration of materials

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the choice of mordant can modify the color of the dye, suggesting that the chemical environment can influence the action of this compound . Additionally, factors such as pH, temperature, and the presence of other chemical species may also impact the action and stability of this compound.

properties

IUPAC Name

7-[5-(2-aminoethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO11/c25-4-3-7-1-2-10(26)8(5-7)13-20(30)17-16(22(32)21(13)31)18(28)9-6-11(27)14(23(33)34)15(24(35)36)12(9)19(17)29/h1-2,5-6,26-27,30-32H,3-4,25H2,(H,33,34)(H,35,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCFHDQETKDGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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